N-Benzyloxycarbonylaminosuccinylphenylalaninamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyloxycarbonylaminosuccinylphenylalaninamide typically involves the following steps:
Protection of the Amino Group: The amino group of phenylalanine is protected using benzyloxycarbonyl chloride (Cbz-Cl) to form N-benzyloxycarbonylphenylalanine.
Formation of Succinyl Derivative: The protected phenylalanine is then reacted with succinic anhydride to form N-benzyloxycarbonylaminosuccinylphenylalanine.
Amidation: Finally, the succinyl derivative is amidated to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the reactions under controlled conditions.
Purification: The product is purified using techniques such as crystallization, filtration, and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: N-Benzyloxycarbonylaminosuccinylphenylalaninamide undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxycarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: Carboxylic acids and amines.
Reduction: Alcohols.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry:
Peptide Synthesis: N-Benzyloxycarbonylaminosuccinylphenylalaninamide is used as a building block in the synthesis of peptides and proteins.
Bioconjugation: It is used in bioconjugation reactions to link peptides to other biomolecules.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes involved in metabolic pathways.
Protein-Protein Interactions: It is used to study protein-protein interactions in biochemical assays.
Medicine:
Drug Development: this compound is explored for its potential therapeutic applications in drug development.
Diagnostic Tools: It is used in the development of diagnostic tools for detecting specific biomolecules.
Industry:
Biotechnology: The compound is used in biotechnological applications, including the production of recombinant proteins.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mechanism of Action
Molecular Targets and Pathways: N-Benzyloxycarbonylaminosuccinylphenylalaninamide exerts its effects by interacting with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. It can also modulate protein-protein interactions by binding to specific domains on target proteins .
Comparison with Similar Compounds
N-Benzyloxycarbonyl-L-phenylalanine: A similar compound used in peptide synthesis and enzyme inhibition.
N-Benzyloxycarbonyl-L-proline: Another related compound used in bioconjugation and enzyme inhibition.
Uniqueness: N-Benzyloxycarbonylaminosuccinylphenylalaninamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its combination of a benzyloxycarbonyl group, succinyl moiety, and phenylalanine backbone provides versatility in synthetic and biochemical applications.
Properties
CAS No. |
73537-63-0 |
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Molecular Formula |
C21H21N3O5 |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
benzyl N-[(3S)-1-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2,5-dioxopyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C21H21N3O5/c22-19(26)17(11-14-7-3-1-4-8-14)24-18(25)12-16(20(24)27)23-21(28)29-13-15-9-5-2-6-10-15/h1-10,16-17H,11-13H2,(H2,22,26)(H,23,28)/t16-,17-/m0/s1 |
InChI Key |
AFDYSCBKBWIECA-IRXDYDNUSA-N |
Isomeric SMILES |
C1[C@@H](C(=O)N(C1=O)[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1C(C(=O)N(C1=O)C(CC2=CC=CC=C2)C(=O)N)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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